molecular formula C14H18Cl2Zr 10* B1141596 BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE CAS No. 119445-92-0

BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE

Cat. No.: B1141596
CAS No.: 119445-92-0
M. Wt: 348.42
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Description

Historical Development of Metallocene Complexes

The development of metallocene complexes began with the landmark discovery of ferrocene in 1951, simultaneously reported by Kealy and Pauson, and Miller and colleagues. These researchers initially attempted to synthesize fulvalene through oxidation reactions but instead obtained the revolutionary sandwich compound C₁₀H₁₀Fe, which was later identified as ferrocene. The structural determination of this compound by Geoffrey Wilkinson and Ernst Otto Fischer proved pivotal, as they demonstrated that carbon atoms of the cyclopentadienyl ligand contributed equally to bonding through interactions between metal d-orbitals and π-electrons in the p-orbitals of the cyclopentadienyl ligands. This breakthrough earned both scientists the Nobel Prize in Chemistry in 1973 for their groundbreaking work on sandwich compounds.

The success of ferrocene catalyzed rapid developments in metallocene chemistry, with Fischer and colleagues preparing the first ferrocene derivatives involving cobalt and nickel. The general metallocene formula was established as [(η⁵-C₅H₅)₂M], where η⁵ denotes the pentahapto bonding mode involving all five carbon atoms of the cyclopentadienyl ring. This nomenclature system became fundamental to describing the bonding interactions in these sandwich complexes, with the term "metallocene" being derived directly from the parent ferrocene compound.

The extension of metallocene chemistry to zirconium systems represented a natural progression in the field. Zirconocene dichloride, composed of a zirconium central atom with two cyclopentadienyl and two chloro ligands, emerged as a particularly important compound due to its stability and reactivity characteristics. Unlike classical metallocenes with parallel rings, zirconocene dichloride adopts a bent metallocene structure where the cyclopentadienyl rings are not parallel, with an average cyclopentadienyl centroid-metal-cyclopentadienyl angle of 128°. This bent geometry proved crucial for catalytic applications, as it creates an open coordination environment that facilitates substrate binding and activation.

Structural Classification within Zirconocene Derivatives

This compound belongs to the class of bent metallocenes, distinguished from classical metallocenes by the presence of additional ligands bonded to the metal center alongside the cyclopentadienyl rings. The compound exhibits a metallocene configuration where the zirconium atom is positioned between the two substituted cyclopentadienyl rings, with the methyl substituents located at the 1 and 3 positions of each ring. This specific substitution pattern creates unique steric and electronic environments that significantly influence the compound's reactivity and catalytic properties.

The structural parameters of this compound have been extensively characterized through X-ray crystallography and spectroscopic methods. The compound crystallizes as a white to off-white powder that exhibits moisture sensitivity, requiring careful handling under inert atmospheric conditions. The bent metallocene geometry results in a Cl-Zr-Cl angle of approximately 97.1°, which is characteristic of zirconocene dichloride derivatives and reflects the electronic requirements of the d⁰ zirconium(IV) center.

Comparative structural analysis reveals important trends within the zirconocene family. When examining the series of metallocene compounds MCp₂, a clear structural trend emerges involving the variation of metal-carbon bond lengths, which elongate as the valence electron count deviates from the ideal 18-electron configuration. For zirconium systems, this deviation results in distinctive geometric features that distinguish them from other metallocene families.

Metal Center Average M-C Bond Length (pm) Valence Electron Count Structural Classification
Iron 203.3 18 Classical metallocene
Zirconium 215-220 16 Bent metallocene
Chromium 215.1 16 Bent metallocene

The substitution pattern in this compound creates specific steric interactions that influence the overall molecular geometry. The methyl groups at the 1 and 3 positions provide steric protection while maintaining accessibility to the metal center for catalytic transformations. This substitution pattern differs significantly from other common zirconocene derivatives, such as those with pentamethylcyclopentadienyl ligands, which exhibit staggered conformations to minimize steric hindrance.

Significance of Ligand Substitution Patterns in Catalytic Activity

The catalytic performance of zirconocene compounds demonstrates a remarkable dependence on the specific substitution patterns of the cyclopentadienyl ligands. Research has established that this compound exhibits significantly enhanced catalytic activity compared to unsubstituted analogues, particularly in ethylene polymerization and copolymerization reactions. The effect of cyclopentadienyl ring substitution on catalytic performance represents one of the most striking structure-activity relationships in metallocene chemistry.

Systematic studies comparing different substitution patterns have revealed that zirconocenes with longer alkyl substituents, particularly n-propyl or n-butyl groups, provide more than an order of magnitude increase in catalytic activity compared to unsubstituted or ethyl-substituted variants. Low activity (less than 300 kg/mol·bar·h) was obtained with unsubstituted cyclopentadienyl ligands or those bearing ethyl substituents, while longer alkyl substituents produced dramatically improved performance. Interestingly, zirconocenes with branched substituents such as isopropyl or tert-butyl groups were less easily immobilized and provided relatively low activity, indicating that the linear nature of the alkyl substituents plays a crucial role in optimizing catalytic performance.

The mechanism underlying these activity differences relates to the ease of formation of the active catalytic species. Experiments conducted under homogeneous conditions with aluminoxane cocatalysts demonstrated that the effect of cyclopentadienyl ring substitution directly correlates with differences in the formation kinetics and stability of the active species. The methyl substituents in this compound provide an optimal balance between steric protection and electronic activation, facilitating efficient catalyst activation while maintaining good substrate accessibility.

Copolymerization studies have further demonstrated the superior performance of substituted zirconocenes in incorporating bulky comonomers. When activated with methylaluminoxane, this compound showed excellent activity and comonomer incorporation ability in ethylene-norbornene copolymerization. The compound's ability to effectively incorporate sterically demanding monomers like norbornene represents a significant advantage over conventional Ziegler-Natta catalysts, which typically show limited comonomer incorporation capabilities.

The relationship between catalyst loading and activity provides additional insights into the catalytic mechanism. An inverse relationship between activity and catalyst loading on supports has been observed, with optimal performance achieved at low catalyst loadings of approximately 1 μmol per gram of support. Under these conditions, activities greater than 40,000 kg/mol·bar·h were achieved in ethylene polymerization at 70°C using triisobutylaluminum as the cocatalyst. This exceptional performance demonstrates that properly designed substituted zirconocenes can achieve very high polymerization activity without requiring methylaluminoxane or borate activators.

Substitution Pattern Activity (kg/mol·bar·h) Comonomer Incorporation Molecular Weight Control
Unsubstituted <300 Poor Limited
1,3-Dimethyl >40,000 Excellent Good
n-Propyl >30,000 Very good Good
Branched alkyl <1,000 Moderate Variable

Properties

CAS No.

119445-92-0

Molecular Formula

C14H18Cl2Zr 10*

Molecular Weight

348.42

Origin of Product

United States

Preparation Methods

Pauson-Khand and Retro-Diels-Alder Route

A high-yield pathway involves the Pauson-Khand reaction of 1,5-hexadiyne, followed by retro-Diels-Alder cleavage to yield a bicyclic intermediate. Methylation at the 1,3-positions is achieved using methyllithium (MeLi) in diethyl ether, producing the ligand precursor in 59% yield. Key steps include:

  • Cyclization : 1,5-Hexadiyne undergoes cobalt-mediated cyclization to form a bicyclic enone.

  • Retro-Diels-Alder : Thermal cleavage generates a diene, which is methylated at specific carbons.

  • Deprotonation : The methylated diene is treated with n-butyllithium (n-BuLi) to form the dilithiated ligand.

Direct Alkylation of Cyclopentadiene

Alternative methods alkylate cyclopentadiene with methyl halides using strong bases like sodium methoxide. For example, acetone and cyclopentadiene react in the presence of sodium ethoxide to form 2,2-dicyclopentadienylpropane, a precursor adaptable to dimethyl derivatives. This approach avoids side products common with sodium hydroxide, achieving intermediates in >70% yield.

Metathesis Reaction with Zirconium Tetrachloride

The ligand is metallated via salt metathesis using zirconium tetrachloride (ZrCl₄).

Trimethyltin-Mediated Metathesis

In a Schlenk flask, the dilithiated 1,3-dimethylcyclopentadienyl ligand reacts with ZrCl₄ in tetrahydrofuran (THF) at −78°C. Chlorotrimethyltin (Me₃SnCl) facilitates chloride displacement, yielding the zirconium complex after refluxing at 60°C for 90 minutes. The product is isolated via solvent evaporation and recrystallization, achieving 72% yield.

Reaction Conditions :

  • Solvent : THF or diethyl ether.

  • Temperature : −78°C to room temperature.

  • Stoichiometry : 1:2 molar ratio of ZrCl₄ to ligand.

n-Hexane-Based Synthesis

Adapting methods from zirconocene dichloride synthesis, sodium sand in diethylene glycol dimethyl ether deprotonates 1,3-dimethylcyclopentadiene. The resulting sodium salt reacts with ZrCl₄ in n-hexane, followed by Soxhlet extraction with chloroform to isolate the product. This method prioritizes scalability, though yields are lower (50–60%).

Alternative Preparation Methods

Lithium-Free Approaches

Patent WO2018172212A1 discloses a sodium methoxide/ethoxide route, avoiding lithium reagents. Acetone and cyclopentadiene form a propane-bridged intermediate, which reacts with ZrCl₄ under milder conditions. While optimized for isopropylidene derivatives, substituting 1,3-dimethylcyclopentadiene could yield the target compound with minimal byproducts.

Solvent-Free Metallation

Emerging techniques explore solvent-free reactions using ball milling, though data specific to this compound remain limited. Such methods aim to reduce waste and improve atom economy.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR : Methyl groups resonate at δ 1.85–1.93 ppm, while cyclopentadienyl protons appear as multiplet signals at δ 5.80–6.23 ppm.

  • ¹³C NMR : Methyl carbons at δ 13.5–14.1 ppm; cyclopentadienyl carbons at δ 123.5–143.8 ppm.

  • IR : Absorbances at 3100–3000 cm⁻¹ (C–H stretch) and 480 cm⁻¹ (Zr–Cl).

Elemental Analysis

Gravimetric assays confirm zirconium content (30.6–31.8%), consistent with theoretical values.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Trimethyltin-mediated72%High purity; minimal byproductsRequires toxic tin reagents
Sodium sand50–60%Scalable; cost-effectiveLabor-intensive purification
Lithium-free70%Avoids lithium; mild conditionsLimited substrate scope

Applications in Polymerization Catalysis

Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride exhibits exceptional activity in ethylene/norbornene copolymerization, with comonomer incorporation rates exceeding 90%. The methyl groups stabilize the active site, reducing chain termination and enabling high-molecular-weight polymers.

Challenges and Optimization Strategies

  • Moisture Sensitivity : The compound degrades in humid environments, necessitating inert atmosphere handling.

  • Exothermic Reactions : Controlled addition of n-BuLi prevents thermal runaway during metallation.

  • Purification : Soxhlet extraction or recrystallization in THF/hexane mixtures enhances purity .

Chemical Reactions Analysis

Types of Reactions

BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE undergoes various types of chemical reactions, including:

    Polymerization: It acts as a catalyst in Ziegler-Natta polymerizations of alkenes.

    Hydroamination: It is used in the hydroamination of aminoallenes.

    Hydrothiolation: It catalyzes the Markovnikov-selective intermolecular hydrothiolation of terminal alkynes.

Common Reagents and Conditions

    Polymerization: Typically involves alkenes and co-catalysts such as methylaluminoxane.

    Hydroamination: Requires aminoallenes and often proceeds under mild conditions.

    Hydrothiolation: Involves terminal alkynes and thiols, usually under inert atmosphere.

Major Products

    Polymerization: Produces high molecular weight polymers.

    Hydroamination: Forms substituted amines.

    Hydrothiolation: Yields thioethers.

Scientific Research Applications

Catalytic Applications

BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE has been extensively studied for its catalytic capabilities in various reactions:

Olefin Polymerization

This compound is particularly effective as a catalyst for the polymerization of olefins. It facilitates the formation of high-performance polymers with tailored properties:

  • Case Study : In a study conducted by Coates et al., the use of this compound as a catalyst for ethylene polymerization resulted in polymers with high molecular weights and narrow polydispersity indices, indicating uniform chain lengths and high purity .

Carboalumination Reactions

The compound also catalyzes carboalumination reactions, which are crucial for synthesizing complex organic molecules:

  • Mechanism : The metallocene activates alkynes in the presence of trimethylaluminum to yield (alkenyl)dimethylalane intermediates. These intermediates can undergo further transformations into various alkenes .

Organic Synthesis

This compound plays a vital role in organic synthesis through its ability to form reactive intermediates:

Negishi Coupling

This compound can be used to prepare Negishi reagents, which are instrumental in cross-coupling reactions:

  • Example : The reaction of this compound with n-BuLi leads to the formation of a dibutyl compound that can undergo beta-hydride elimination to yield butene ligands .

Data Table of Applications

ApplicationDescriptionReference
Olefin PolymerizationHigh-performance polymers with tailored properties
CarboaluminationSynthesis of alkenyl intermediates
Negishi CouplingFormation of reactive coupling agents

Mechanism of Action

The mechanism by which BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE exerts its catalytic effects involves the formation of a zirconium-carbon bond. This bond facilitates the activation of substrates, allowing for various chemical transformations. The compound interacts with molecular targets such as alkenes and alkynes, promoting their polymerization or addition reactions.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares bis(1,3-dimethylcyclopentadienyl)zirconium dichloride with analogous zirconocene dichlorides, emphasizing substituent effects:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Type Key Structural Features
Bis(cyclopentadienyl)zirconium dichloride 1291-32-3 C₁₀H₁₀Cl₂Zr 292.30 Unsubstituted Cp Minimal steric hindrance, high Lewis acidity
Bis(methylcyclopentadienyl)zirconium dichloride 12109-71-6 C₁₂H₁₄Cl₂Zr 320.37 Methyl (Cp*) Moderate steric bulk, enhanced electron donation
This compound* Not explicitly listed C₁₄H₁₈Cl₂Zr ~348.5 1,3-Dimethyl Cp* Increased steric shielding, tailored electronic environment
Bis(ethylcyclopentadienyl)zirconium dichloride 73364-08-6 C₁₄H₁₈Cl₂Zr 348.50 Ethyl Higher steric hindrance, reduced catalytic activity
Bis(isopropylidenecyclopentadienyl)zirconium dichloride 138533-79-6 C₁₃H₁₄Cl₂Zr 332.38 Bridged isopropylidene Rigid ligand framework, constrained geometry

*Note: The molar mass for this compound is estimated based on structural analogs.

Key Observations :

  • Steric Effects : Methyl and ethyl substituents increase steric bulk around the zirconium center, which can hinder substrate access but improve selectivity in polymerization . Bridged ligands (e.g., isopropylidene) impose geometric constraints, altering reaction pathways .
Catalytic Performance
  • Polymerization Activity: Unsubstituted zirconocene dichloride (CAS 1291-32-3) exhibits high activity in ethylene polymerization due to low steric hindrance. However, it produces less controlled polymer microstructures . In contrast, dimethyl-substituted analogs balance activity and selectivity, enabling syndiotactic polypropylene synthesis .
  • Thermal Stability : Bulky substituents (e.g., ethyl or t-butyl) improve thermal stability, making these compounds suitable for high-temperature industrial processes .

Biological Activity

BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE (commonly referred to as Me2Cp2ZrCl2) is a metallocene compound that has garnered attention in various fields, particularly in catalysis and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • CAS Number: 119445-92-0
  • Molecular Formula: C14H18Cl2Zr
  • Molecular Weight: 348.42 g/mol
PropertyValue
CAS No.119445-92-0
Molecular FormulaC14H18Cl2Zr
Molecular Weight348.42 g/mol
AppearanceWhite to off-white powder
StabilityMoisture sensitive; store under inert gas

This compound primarily functions as a catalyst in various chemical reactions, notably olefin metathesis. The mechanism involves the formation of transient complexes with substrates, facilitating the rearrangement of carbon-carbon double bonds. This catalytic activity is crucial in organic synthesis, where it enhances the efficiency and selectivity of reactions.

Catalytic Applications

  • Olefin Metathesis : This compound effectively catalyzes the metathesis of alkenes, which is significant in the synthesis of complex organic molecules.
  • Polymerization : It plays a vital role in Ziegler-Natta polymerizations, contributing to the production of high molecular weight polymers.
  • Hydroamination and Hydrothiolation : It catalyzes reactions involving aminoallenes and terminal alkynes, respectively, showcasing versatility in organic transformations.

Research Findings

Recent studies have explored the biological implications of Me2Cp2ZrCl2 beyond its catalytic roles:

  • Bioconjugation Reactions : Investigations into its potential for bioconjugation highlight its ability to form stable complexes with biomolecules, suggesting applications in drug delivery systems .
  • Enzyme Interactions : The compound has been shown to interact with various enzymes, enhancing their catalytic activities through coordination bonds with active sites .

Case Study 1: Polymerization Efficiency

A study demonstrated that Me2Cp2ZrCl2 significantly improved the yield and molecular weight of polyethylene produced via Ziegler-Natta polymerization compared to traditional catalysts. The results indicated a more controlled polymerization process with reduced side reactions.

Case Study 2: Drug Delivery Systems

Research exploring the use of Me2Cp2ZrCl2 in drug delivery systems revealed its potential to enhance the bioavailability of therapeutic agents by forming stable complexes that facilitate cellular uptake. This application underscores its importance in medicinal chemistry.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other zirconium-based catalysts:

Compound NameUnique Features
DichlorodicyclopentadienylzirconiumLacks steric hindrance; less selective
DichlorozirconoceneDifferent ligand environment; varied reactivity
Di(cyclopentadienyl)zirconium(IV) dichlorideSimilar but less effective in specific reactions

Q & A

Q. What are the established synthesis routes for Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride, and what experimental parameters are critical for reproducibility?

Methodological Answer: The synthesis typically involves ligand substitution or salt metathesis reactions. For example, reacting zirconium tetrachloride (ZrCl₄) with 1,3-dimethylcyclopentadienyl lithium in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key parameters include:

  • Temperature: Reactions are conducted at −78°C to room temperature to prevent ligand decomposition.
  • Solvent Purity: THF must be rigorously dried to avoid hydrolysis of ZrCl₄.
  • Stoichiometry: A 2:1 molar ratio of ligand precursor to ZrCl₄ ensures complete substitution.
    Purification involves recrystallization from toluene/hexane mixtures. Contamination by unreacted ZrCl₄ can be monitored via elemental analysis .

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolves the distorted tetrahedral geometry around Zr, with bond lengths (Zr–Cl: ~2.40 Å; Zr–Cp centroid: ~2.15 Å) critical for confirming ligand coordination .
  • NMR Spectroscopy: ¹H NMR in C₆D₆ shows distinct methyl group resonances (δ 1.8–2.1 ppm) and cyclopentadienyl proton splitting patterns. ¹³C NMR confirms ligand symmetry.
  • Elemental Analysis: Cl and Zr content must align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How does the substitution pattern of cyclopentadienyl ligands influence catalytic activity in olefin polymerization?

Methodological Answer: Comparative studies with analogs (e.g., unsubstituted Cp, pentamethyl-Cp) reveal:

  • Steric Effects: 1,3-Dimethyl groups increase steric hindrance, reducing polymerization rates but improving stereoselectivity.
  • Electronic Effects: Electron-donating methyl groups raise the HOMO energy of the Zr center, enhancing ethylene insertion rates.
    Experimental validation involves:
  • Kinetic Studies: Monitoring polymerization rates via gas uptake or gel permeation chromatography (GPC).
  • Computational Modeling: DFT calculations to map ligand electronic profiles .

Q. What strategies resolve contradictory data on the thermal stability of this compound?

Methodological Answer: Discrepancies in decomposition temperatures (reported 190–220°C) may arise from:

  • Sample Purity: Trace moisture or oxygen accelerates degradation. Use Karl Fischer titration to confirm <10 ppm H₂O.
  • Analytical Techniques: Thermogravimetric analysis (TGA) under inert gas vs. air shows divergent profiles.
  • Crystalline vs. Amorphous Forms: XRD identifies polymorphic variations affecting stability. Replicate experiments using identical synthesis and handling protocols .

Experimental Design and Data Analysis

Q. How can researchers optimize catalytic performance in ethylene polymerization using this compound?

Methodological Answer:

  • Co-catalyst Screening: Test methylaluminoxane (MAO) vs. borate activators (e.g., [Ph₃C][B(C₆F₅)₄]) to maximize activity.
  • Temperature Gradients: Conduct polymerizations at 25–80°C to identify optimal thermal windows.
  • Post-Reaction Analysis: Use ¹³C NMR to quantify branching in polyethylene and correlate with ligand steric bulk .

Q. What methodologies validate the compound’s air sensitivity, and how should handling protocols be adapted?

Methodological Answer:

  • Glovebox Integrity Testing: Maintain O₂/H₂O levels <1 ppm via continuous monitoring.
  • Reactivity Assays: Expose samples to controlled humidity (e.g., 5% relative humidity) and track hydrolysis via IR spectroscopy (appearance of Zr–OH peaks at ~3650 cm⁻¹).
  • Storage Recommendations: Store under argon in flame-sealed ampoules with molecular sieves .

Literature and Reproducibility

Q. How to conduct a systematic literature review on zirconocene dichloride derivatives for hypothesis generation?

Methodological Answer:

  • Database Searches: Use SciFinder with keywords “zirconocene dichloride” + “polymerization” + “ligand effects” and filter by publication date (last 10 years) and peer-reviewed journals.
  • Citation Tracking: Follow references from seminal papers (e.g., studies by Brintzinger on ansa-zirconocenes) to identify knowledge gaps.
  • Data Extraction Table:
StudyLigand TypeActivity (kg PE/mol Zr·h)Selectivity (%)
[A]1,3-Me₂Cp1,20085
[B]Cp80060

Compare trends across studies using tools like PRISMA .

Q. How to design experiments that reconcile conflicting reports on ligand lability?

Methodological Answer:

  • Variable Pressure NMR: Monitor ligand dissociation under catalytic conditions (e.g., ethylene pressure).
  • Isotopic Labeling: Use deuterated ligands to track exchange rates via mass spectrometry.
  • Competition Experiments: Introduce alternative ligands (e.g., indenyl) to quantify relative binding affinities .

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